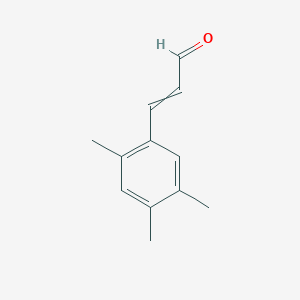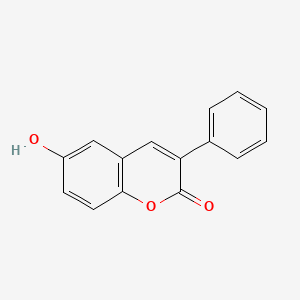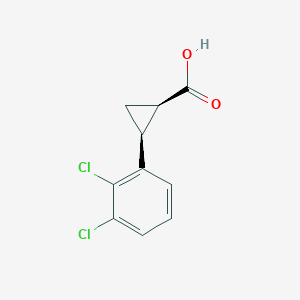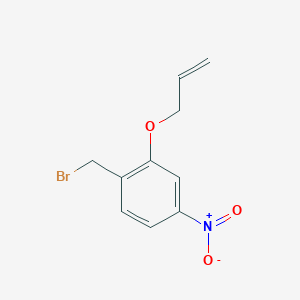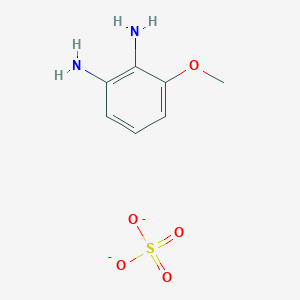![molecular formula C11H8ClN3 B11720565 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole](/img/structure/B11720565.png)
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound consists of a pyrimidoindole core with a chlorine atom at the 4th position and a methyl group at the 7th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
化学反応の分析
Types of Reactions
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidoindoles with various functional groups.
科学的研究の応用
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole primarily involves the inhibition of kinase enzymes. The compound binds to the ATP binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for diseases like cancer and neurodegenerative disorders .
類似化合物との比較
Similar Compounds
7-Chloro-9H-pyrimido[4,5-b]indole: Similar structure but lacks the methyl group at the 7th position.
4-Chloro-9-methyl-9H-pyrimido[4,5-b]indole: Similar structure but lacks the methyl group at the 7th position.
5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2: Similar core structure with different substituents.
Uniqueness
4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern allows for selective interactions with molecular targets, making it a valuable compound for drug discovery and development .
特性
分子式 |
C11H8ClN3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
4-chloro-7-methyl-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C11H8ClN3/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h2-5H,1H3,(H,13,14,15) |
InChIキー |
XVQFFPLKKIZFCO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C3=C(N2)N=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
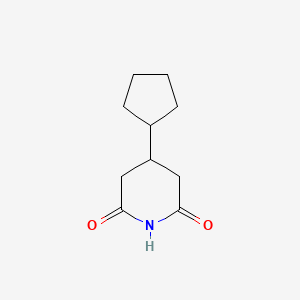
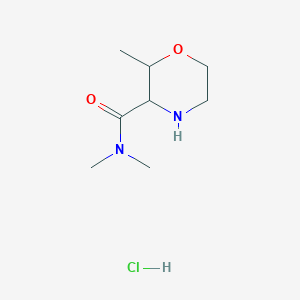
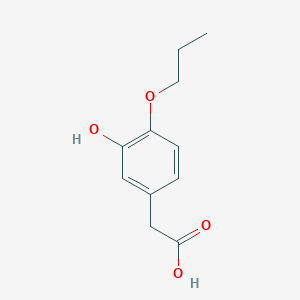

![3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B11720530.png)
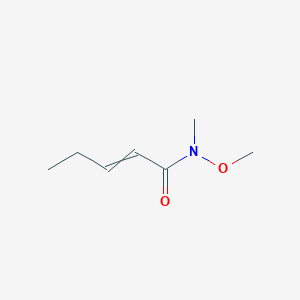
![N''-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid](/img/structure/B11720540.png)
